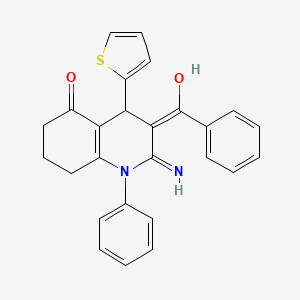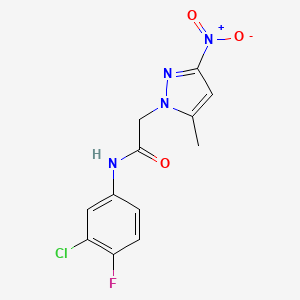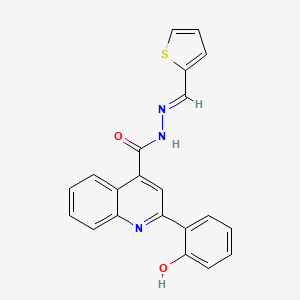
2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a heterocyclic compound that has shown potential in scientific research applications. It is a quinoline derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. It has also been suggested that the compound exerts its anti-microbial effects by inhibiting the activity of bacterial DNA gyrase.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have anti-bacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone in lab experiments include its potential as a multi-target drug, its low toxicity, and its ability to cross the blood-brain barrier. However, the limitations of using this compound in lab experiments include its low solubility in water, its instability under acidic conditions, and the lack of information on its pharmacokinetics.
Direcciones Futuras
For research on 2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone include the development of more efficient synthesis methods, the investigation of its pharmacokinetics, and the identification of its molecular targets. In addition, further studies are needed to investigate its potential as an analgesic and anti-convulsant.
Métodos De Síntesis
The synthesis of 2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone has been reported using different methods. One method involves the reaction of 2-acetylthiophene with benzaldehyde and aniline in the presence of acetic acid and ammonium acetate. Another method involves the reaction of 2-acetylthiophene with benzaldehyde and aniline in the presence of ammonium chloride and glacial acetic acid. The yield of the compound synthesized using these methods ranges from 60-80%.
Aplicaciones Científicas De Investigación
2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone has been studied for its potential in various scientific research applications. It has shown promising results as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been studied for its potential as an analgesic and anti-convulsant.
Propiedades
IUPAC Name |
(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2S/c27-26-24(25(30)17-9-3-1-4-10-17)23(21-15-8-16-31-21)22-19(13-7-14-20(22)29)28(26)18-11-5-2-6-12-18/h1-6,8-12,15-16,23,27,30H,7,13-14H2/b25-24+,27-26? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMVTJCKZMBWHS-PYNDXIEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(C3=CC=CC=C3)O)C(=N)N2C4=CC=CC=C4)C5=CC=CS5)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(/C(=C(/C3=CC=CC=C3)\O)/C(=N)N2C4=CC=CC=C4)C5=CC=CS5)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B6059593.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B6059594.png)
![N-{2-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide](/img/structure/B6059601.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059604.png)
![1-(1,4-dithiepan-6-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6059610.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6059614.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6059627.png)
![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)methyl]phenyl}acetamide](/img/structure/B6059636.png)


![1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6059684.png)
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)
methyl]amino}-6-hydroxy-4-pyrimidinyl)acetate](/img/structure/B6059696.png)